![molecular formula C17H15ClN4O3S B2761230 Ethyl 4-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate CAS No. 852373-62-7](/img/structure/B2761230.png)
Ethyl 4-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate
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Description
Ethyl 4-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate is a useful research compound. Its molecular formula is C17H15ClN4O3S and its molecular weight is 390.84. The purity is usually 95%.
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Biological Activity
Ethyl 4-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features a complex structure that includes a triazole and pyridazine moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Formula: C22H18ClN5O3S
Molecular Weight: 467.93 g/mol
IUPAC Name: Ethyl 4-[[2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate
The compound is characterized by a thioether linkage and an ester functional group, which may contribute to its reactivity and biological interactions.
This compound exhibits various biological activities primarily through enzyme inhibition and modulation of cellular pathways.
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Enzyme Interaction:
- The compound has been reported to inhibit cytochrome P450 enzymes, affecting drug metabolism and potentially leading to drug-drug interactions .
- It also interacts with other metabolic enzymes, influencing pathways involved in drug metabolism and detoxification.
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Cellular Effects:
- Studies indicate that this compound can modulate signaling pathways that regulate cell proliferation and apoptosis. For instance, it may activate or inhibit pathways such as MAPK/ERK and PI3K/Akt, which are crucial in cancer biology .
Cytotoxicity Studies
Cytotoxicity assessments on human cell lines (e.g., HEK-293) have indicated that certain derivatives are non-toxic at therapeutic concentrations . This is crucial for the development of new drugs as it suggests a favorable safety profile.
Case Study 1: Synthesis and Evaluation
In a study focused on synthesizing novel triazole derivatives for anti-tubercular activity:
- Several compounds were synthesized with varying substituents on the triazole ring.
- The most active derivatives showed minimal toxicity to human cells while maintaining strong inhibitory effects against Mycobacterium tuberculosis .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications in the triazole and pyridazine moieties significantly influenced biological activity:
- Substituents like chlorophenyl enhanced antimicrobial potency.
- Structural modifications led to improved enzyme inhibition profiles .
Properties
IUPAC Name |
ethyl 4-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3S/c1-2-25-16(24)9-13(23)10-26-15-8-7-14-19-20-17(22(14)21-15)11-3-5-12(18)6-4-11/h3-8H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCHGRUVGDFIOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NN2C(=NN=C2C3=CC=C(C=C3)Cl)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.